molecular formula C5H5N5O2 B126177 2,8-Dihydroxyadenine CAS No. 30377-37-8

2,8-Dihydroxyadenine

Katalognummer: B126177
CAS-Nummer: 30377-37-8
Molekulargewicht: 167.13 g/mol
InChI-Schlüssel: XFBOJHLYDJZYSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Dihydroxyadenine is a derivative of adenine, a purine base found in nucleic acids. This compound is known for its role in certain metabolic disorders, particularly adenine phosphoribosyltransferase deficiency. In this condition, adenine is oxidized to this compound, which is poorly soluble and can lead to kidney stone formation and other renal complications .

Wirkmechanismus

Target of Action

The primary target of 2,8-Dihydroxyadenine (2,8-DHA) is the adenine phosphoribosyltransferase (APRT) enzyme . This enzyme plays a crucial role in the purine salvage pathway, which recycles purines from degraded DNA to synthesize new DNA .

Mode of Action

Instead, it is metabolized by xanthine oxidase into 2,8-DHA . This alternative metabolic pathway results in the accumulation of 2,8-DHA, which is poorly soluble and can precipitate as crystals within renal tubules .

Biochemical Pathways

The accumulation of 2,8-DHA crystals in renal tubules can lead to kidney injury, inflammation, and fibrosis . This process involves the activation of the mTOR downstream signaling pathway, induction of oxidative and endoplasmic reticulum stress, and impaired renal mitochondrial function . Additionally, hexosylceramides (HexCer), known mediators of inflammation and mitochondrial dysfunction, also accumulate in the kidney .

Pharmacokinetics

The pharmacokinetics of 2,8-DHA are largely determined by its poor solubility under normal urine pH conditions . The compound is excreted in the urine, but its low solubility can lead to the formation of crystals within renal tubules .

Result of Action

The accumulation of 2,8-DHA crystals in the kidneys can lead to a condition known as 2,8-DHA nephropathy . This condition is characterized by crystal deposits, tubular injury, inflammation, and fibrosis, leading to progressive kidney disease . The severity of kidney injury depends on the size of the crystals .

Action Environment

The action of 2,8-DHA is influenced by environmental factors such as diet and pH. For instance, an adenine-enriched diet can induce 2,8-DHA nephropathy . Moreover, the solubility of 2,8-DHA is dependent on the pH of the urine, which can be influenced by diet and hydration status .

Biochemische Analyse

Biochemical Properties

2,8-Dihydroxyadenine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme it interacts with is adenine phosphoribosyltransferase . This enzyme is responsible for converting adenine into AMP, a process that is less energetically costly than de novo synthesis . In the absence of this enzyme, adenine is directed through an alternative metabolic pathway, leading to the production of this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The smallest crystals of this compound are endocytosed by tubular epithelial cells . Large crystals obstruct whole tubules, while medium-sized crystals induce a particular reparative process termed extratubulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In the case of adenine phosphoribosyltransferase deficiency, adenine follows an alternative pathway catalyzed by xanthine oxidase, leading to the formation of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . A high dose of adenine is known to induce renal disease in the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, including adenine phosphoribosyltransferase and xanthine oxidase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is excreted in the urine because of a deficiency in the adenine salvage enzyme adenine phosphoribosyltransferase .

Subcellular Localization

It is known that this compound crystals form within renal tubules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,8-Dihydroxyadenine can be synthesized through the oxidation of adenine. One common method involves the use of xanthine oxidase, which catalyzes the oxidation of adenine to this compound . The reaction typically occurs under physiological conditions, with the enzyme facilitating the conversion in the presence of oxygen.

Industrial Production Methods: Industrial production of this compound is less common due to its specific medical applications. the synthesis can be scaled up using bioreactors that maintain optimal conditions for xanthine oxidase activity. The process involves continuous monitoring of pH, temperature, and oxygen levels to ensure efficient conversion of adenine to this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2,8-Dihydroxyadenine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Xanthine oxidase in the presence of oxygen.

    Reduction: Reducing agents such as sodium borohydride under controlled conditions.

    Substitution: Nucleophiles like ammonia or amines in the presence of catalysts.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name

6-amino-7,9-dihydro-1H-purine-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O2/c6-2-1-3(9-4(11)7-1)10-5(12)8-2/h(H5,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBOJHLYDJZYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N=C1NC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184453
Record name 2,8-Dihydroxyadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,8-Dihydroxyadenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.002 mg/mL
Record name 2,8-Dihydroxyadenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

30377-37-8
Record name 2,8-Dihydroxyadenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30377-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dihydroxyadenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Dihydroxyadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1H-purine-2,8(3H,7H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,8-Dihydroxyadenine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYE4YC3VKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,8-Dihydroxyadenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-Dihydroxyadenine
Reactant of Route 2
2,8-Dihydroxyadenine
Reactant of Route 3
Reactant of Route 3
2,8-Dihydroxyadenine
Reactant of Route 4
2,8-Dihydroxyadenine
Reactant of Route 5
Reactant of Route 5
2,8-Dihydroxyadenine
Reactant of Route 6
Reactant of Route 6
2,8-Dihydroxyadenine
Customer
Q & A

Q1: What is 2,8-dihydroxyadenine (2,8-DHA) and how is it formed?

A: this compound (2,8-DHA) is a purine metabolite formed as a byproduct of adenine metabolism. A deficiency in the enzyme adenine phosphoribosyltransferase (APRT), which normally converts adenine to adenosine monophosphate, leads to adenine accumulation. This excess adenine is then oxidized by xanthine dehydrogenase (XDH) to 2,8-DHA. [, , , , ]

Q2: What is the significance of APRT deficiency in the context of 2,8-DHA?

A: Adenine phosphoribosyltransferase (APRT) deficiency is a key factor in 2,8-DHA formation. This autosomal recessive disorder disrupts the normal purine salvage pathway, causing adenine to be shunted towards 2,8-DHA production. [, , , , , , ]

Q3: Are there different types of APRT deficiency?

A: Yes, two main types of APRT deficiency have been identified. Type I, predominantly found in Caucasian individuals, involves a complete absence of enzyme activity. Type II, primarily observed in Japanese patients, displays residual enzyme activity but with a lower affinity for its substrate, leading to reduced functionality. [, , , ]

Q4: What are the clinical implications of 2,8-DHA accumulation?

A4: The extremely low solubility of 2,8-DHA at physiological pH leads to its precipitation in urine, causing various complications. These include:

  • 2,8-DHA Urolithiasis: Formation of 2,8-DHA crystals and stones within the urinary tract, potentially leading to obstruction and associated complications. [, , , , , , , , , , , , ]
  • 2,8-DHA Nephropathy: Deposition of 2,8-DHA crystals within the renal parenchyma, causing tubular injury, inflammation, and potentially progressing to chronic kidney disease. [, , , , , , , , ]

Q5: How does the size of 2,8-DHA crystals influence their impact on the kidneys?

A5: Studies in mice models have revealed that crystal size plays a significant role in 2,8-DHA nephropathy:

  • Small Crystals: Tubular epithelial cells can endocytose small crystals. []
  • Medium Crystals: These can induce a reparative process termed "extratabulation" where tubular cells, aided by macrophages, move crystals into the interstitium for degradation by granulomatous inflammation. []
  • Large Crystals: Large crystals can obstruct tubules, leading to significant damage. []

Q6: How is 2,8-DHA urolithiasis diagnosed?

A6: Diagnosis involves a combination of approaches:

  • Stone Analysis: Infrared spectroscopy or microscopic examination can differentiate 2,8-DHA stones from other types, such as uric acid stones, which they often resemble. [, , , , , ]
  • Crystalluria: The presence of characteristic 2,8-DHA crystals in urine sediment can be indicative of APRT deficiency. [, , , , ]
  • APRT Activity Assay: Measuring APRT enzyme activity in erythrocyte lysates can confirm APRT deficiency and differentiate between homozygous and heterozygous individuals. [, , , , ]
  • Genetic Testing: Molecular analysis can identify specific mutations in the APRT gene, confirming the diagnosis and providing information about the type of deficiency. [, , , , , , ]

Q7: What treatment options are available for managing 2,8-DHA urolithiasis and nephropathy?

A7: Treatment aims to prevent 2,8-DHA formation and manage complications:

  • Allopurinol: This xanthine oxidase inhibitor effectively reduces 2,8-DHA production and prevents stone formation by inhibiting the conversion of adenine to 2,8-DHA. [, , , , , , , , , , , , , , ]
  • Febuxostat: This alternative xanthine oxidase inhibitor has shown promise in reducing urinary DHA excretion and preventing recurrent 2,8-DHA nephropathy in some studies, especially in cases where allopurinol is not tolerated. [, ]
  • Dietary Modifications: A low-purine diet can help reduce the substrate load for 2,8-DHA formation. [, , ]
  • High Fluid Intake: Increased fluid intake promotes urine dilution, reducing the risk of crystal formation and stone growth. [, ]
  • Stone Removal: Procedures like extracorporeal shock wave lithotripsy (ESWL), percutaneous nephrolithotomy, or transurethral ureterolithotripsy (TUL) can be employed to remove existing stones. [, , , ]

Q8: What animal models are used to study 2,8-DHA nephropathy?

A: Mouse models, particularly those with APRT deficiency, are valuable tools for investigating the pathogenesis of 2,8-DHA nephropathy. [, , ] Adenine-enriched diets can induce 2,8-DHA nephropathy in mice, mimicking the human disease and enabling the study of its mechanisms and potential therapies. [, ]

Q9: What are potential future directions for 2,8-DHA research?

A9: Future research avenues include:

  • Therapeutic Targets: Further investigation into the molecular mechanisms of 2,8-DHA crystal-induced kidney injury could identify novel therapeutic targets beyond xanthine oxidase inhibition. []
  • Biomarkers: Identifying reliable biomarkers for early detection, monitoring treatment response, and predicting disease progression would be highly beneficial. []
  • Personalized Medicine: Understanding the genetic and metabolic heterogeneity of APRT deficiency could pave the way for personalized treatment strategies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.